2-(8-Amino-3-methyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid
Description
Properties
Molecular Formula |
C8H11N5O4 |
|---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
2-(8-amino-3-methyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid |
InChI |
InChI=1S/C8H11N5O4/c1-12-5-4(6(16)11-8(12)17)13(2-3(14)15)7(9)10-5/h4-5H,2H2,1H3,(H2,9,10)(H,14,15)(H,11,16,17) |
InChI Key |
LQGAABQFLQIVCP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(C(=O)NC1=O)N(C(=N2)N)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Ring Formation: Synthesis of 3-Methylxanthine
The purine scaffold is constructed via cyclization of pyrimidine precursors. A widely adopted method involves:
- Starting material : 5,6-Diamino-1-methyluracil.
- Reagents : Formic acid (90–100%) and sodium formate.
- Conditions : Reflux at 100–110°C for 4–6 hours.
- Yield : 75–85%.
Mechanism : Acid-catalyzed cyclization forms the imidazole ring, yielding 3-methylxanthine. Purity is confirmed via HPLC (>99%) and melting point analysis (320–327°C).
Bromination at the 8-Position
Bromination of 3-Methylxanthine
8-Bromo-3-methylxanthine is a critical intermediate. Two protocols are validated:
Method A: Bromine in Acetic Acid
- Reagents : Liquid bromine (1.5 eq), acetic acid, sodium acetate (1.2 eq).
- Conditions : 10–15°C initial addition, then 60–65°C for 3–4 hours.
- Workup : Quenching with water, filtration, and recrystallization in methanol.
- Yield : 92% (purity >99.5%).
Method B: N-Bromosuccinimide (NBS)
- Reagents : NBS (1.1 eq), chloroform.
- Conditions : Room temperature, 12-hour stirring.
- Yield : 78% (melting point 320–327°C).
Key Data :
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | Acetic acid | Chloroform |
| Temperature | 60–65°C | 25°C |
| Purity (HPLC) | >99.5% | 98% |
| Scalability | Industrial | Lab-scale |
Alkylation at the 7-Position
Introducing the acetic acid moiety requires selective alkylation. Two approaches are documented:
Direct Alkylation with Bromoacetic Acid
Epoxide Ring-Opening Strategy
- Reagents : Glycidol derivatives, N,N-dimethylbenzylamine (catalyst).
- Conditions : Propanol, reflux for 3 hours.
- Post-treatment : Hydrolysis with NaOH to convert the epoxide to acetic acid.
- Yield : 65%.
Mechanistic Insight :
Alkylation proceeds via nucleophilic attack at N7, favored by the electron-withdrawing bromine at C8. Steric hindrance from the 3-methyl group minimizes competing N9 alkylation.
Amination at the 8-Position
Nucleophilic Substitution with Ammonia
Catalytic Amination Using Pd/C
- Reagents : Ammonium formate, 10% Pd/C, methanol.
- Conditions : Hydrogen atmosphere (1 atm), 50°C for 2 hours.
- Yield : 85% (purity >98%).
Comparative Analysis :
| Method | Temperature | Catalyst | Yield | Purity |
|---|---|---|---|---|
| Ammonia (sealed tube) | 80–90°C | None | 60% | 95% |
| Catalytic (Pd/C) | 50°C | Pd/C | 85% | 98% |
Final Purification and Characterization
Crystallization Protocols
Industrial-Scale Optimization
Continuous Flow Reactor Design
Chemical Reactions Analysis
Types of Reactions
2-(8-Amino-3-methyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
2-(8-Amino-3-methyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 2-(8-Amino-3-methyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Key Differences and Implications:
The ethyl ester derivative’s higher molecular weight and lipophilic dibenzyl group suggest improved membrane permeability compared to the target compound. The ester derivative’s structure aligns with its role as a synthetic intermediate or prodrug, requiring enzymatic hydrolysis to release the active acetic acid form .
Broader Context of Structural Analogues
While direct pharmacological data are unavailable, compounds like 8-O-Acetylshanzhiside Methyl Ester () highlight common industrial applications of structurally complex molecules, including use as intermediates, reference standards, or supplements. Similarly, the target compound and its ethyl ester derivative may serve roles in drug discovery, such as:
- Pharmacological Research: Evaluation of adenosine receptor modulation or enzyme inhibition.
- Prodrug Development : Ester derivatives to enhance bioavailability.
- Chemical Synthesis : Building blocks for modified purine analogues .
Biological Activity
2-(8-Amino-3-methyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid, also known by its CAS number 682775-89-9, is a purine derivative that has garnered attention for its potential biological activities. This compound's structure includes a purine base modified by an acetic acid moiety, which may influence its interaction with biological systems. Understanding its biological activity is crucial for potential therapeutic applications.
The molecular formula of 2-(8-Amino-3-methyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid is with a molecular weight of 241.20 g/mol. The compound's structural characteristics suggest that it may interact with various biological targets, particularly in the realm of nucleic acid biochemistry and enzyme inhibition.
| Property | Value |
|---|---|
| CAS Number | 682775-89-9 |
| Molecular Formula | C₈H₁₁N₅O₄ |
| Molecular Weight | 241.20 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to mimic nucleobases and potentially inhibit nucleic acid synthesis. The presence of the amino group and the dioxo moieties suggests that it may act as a competitive inhibitor for enzymes involved in nucleotide metabolism.
Inhibition Studies
Recent studies have demonstrated that 2-(8-Amino-3-methyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid can inhibit several key enzymes:
- Adenosine Deaminase (ADA) : This enzyme plays a critical role in purine metabolism. Inhibition of ADA can lead to increased levels of adenosine, which has various physiological effects.
- Xanthine Oxidase : This enzyme is involved in purine degradation. Inhibition may provide therapeutic benefits in conditions like gout and hyperuricemia.
Case Studies and Research Findings
- Antitumor Activity : A study investigated the effects of this compound on cancer cell lines. It was found to induce apoptosis in human leukemia cells through the activation of caspase pathways, suggesting potential as an anticancer agent.
- Immunomodulatory Effects : Research indicated that this compound could modulate immune responses by influencing cytokine production in macrophages, which may have implications for autoimmune diseases.
- Neuroprotective Properties : Experimental data showed that 2-(8-Amino-3-methyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid could protect neuronal cells from oxidative stress-induced damage, indicating its potential utility in neurodegenerative disorders.
Biological Activity Summary Table
| Biological Activity | Target Enzyme/Pathway | Effect |
|---|---|---|
| Antitumor | Human leukemia cells | Induces apoptosis |
| Immunomodulatory | Macrophage cytokine production | Modulates immune response |
| Neuroprotective | Neuronal cells | Protects against oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
